![molecular formula C12H15BrSi B13664388 1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene CAS No. 871707-26-5](/img/structure/B13664388.png)
1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene is an organic compound with the molecular formula C12H15BrSi. This compound is characterized by the presence of a bromine atom, a methyl group, and a trimethylsilyl-ethynyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene can be synthesized through a multi-step process. One common method involves the palladium-catalyzed coupling reaction between 1-bromo-2-methylbenzene and trimethylsilylacetylene . The reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base, such as triethylamine, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are employed.
Major Products
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include hydrocarbons.
Aplicaciones Científicas De Investigación
1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene involves its reactivity towards various chemical reagents. The bromine atom and the trimethylsilyl-ethynyl group play crucial roles in its chemical behavior. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-(trimethylsilyl)benzene: Similar structure but lacks the methyl group.
1-Bromo-4-ethynylbenzene: Similar structure but lacks the trimethylsilyl group.
1-Bromo-4-(trifluoromethyl)benzene: Similar structure but has a trifluoromethyl group instead of the trimethylsilyl-ethynyl group.
Uniqueness
1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene is unique due to the presence of both a methyl group and a trimethylsilyl-ethynyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical syntheses and applications.
Propiedades
Número CAS |
871707-26-5 |
|---|---|
Fórmula molecular |
C12H15BrSi |
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
2-(4-bromo-3-methylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15BrSi/c1-10-9-11(5-6-12(10)13)7-8-14(2,3)4/h5-6,9H,1-4H3 |
Clave InChI |
UGUFGFCMNHROPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C#C[Si](C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



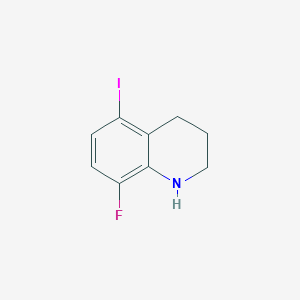

![3-Methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13664332.png)
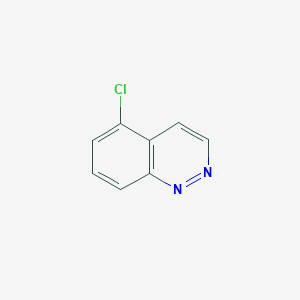
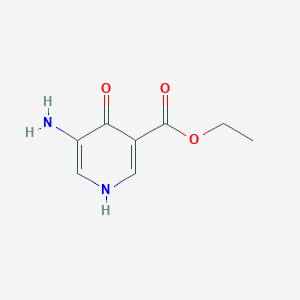
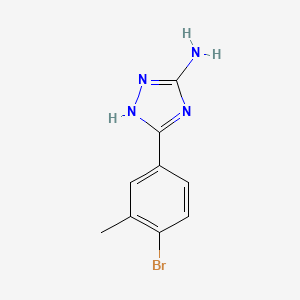
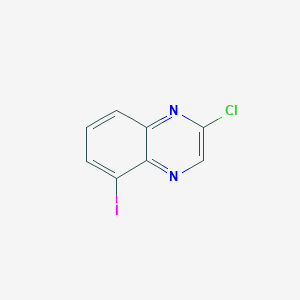
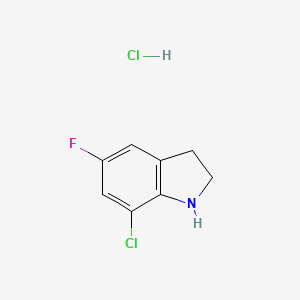

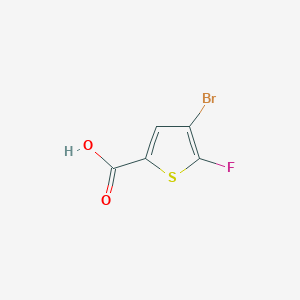

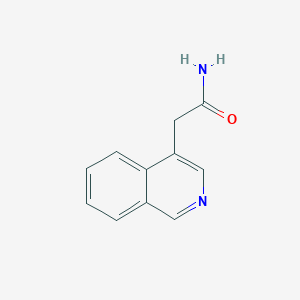
![2-(Benzyloxy)-3-[2-(benzyloxy)-3-[2-(benzyloxy)-3-hydroxypropoxy]propoxy]-1-propanol](/img/structure/B13664394.png)
